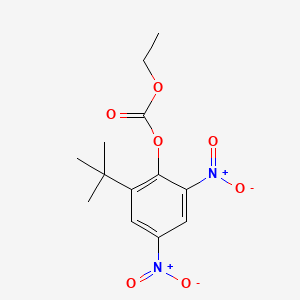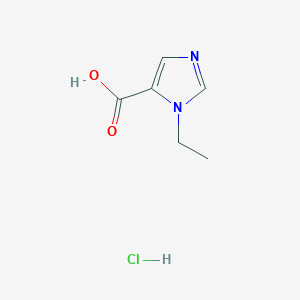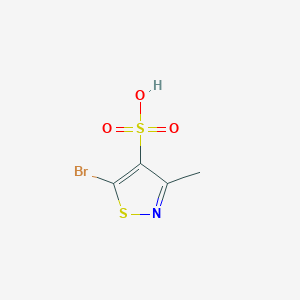
(2-Fluoro-3,5-diformylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Fluoro-3,5-diformylphenyl)boronic acid” is a boronic acid bridging ligand linker for COFs in application of self-healing materials, drug delivery, cell capture and release . It has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring .
Chemical Reactions Analysis
“(2-Fluoro-3,5-diformylphenyl)boronic acid” can be used in highly efficient oxime click reaction, allowing the facile preparation of phenylboronic acid functional materials . It is also involved in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-3,5-diformylphenyl)boronic acid” include a melting point of 235-240°C . The boiling point is predicted to be 432.4±55.0 °C .Applications De Recherche Scientifique
-
Sensing Applications
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Therapeutics
- Application Summary : Boronic acids have been used in the development of therapeutics .
- Methods of Application : This involves the interaction of boronic acids with biological molecules, which can lead to the development of new drugs .
- Results or Outcomes : While the specific outcomes can vary depending on the therapeutic being developed, the use of boronic acids in this field has the potential to lead to new treatments for various diseases .
-
Separation Technologies
- Application Summary : Boronic acids have been used in separation technologies .
- Methods of Application : This involves the use of boronic acids in techniques such as electrophoresis of glycated molecules .
- Results or Outcomes : The use of boronic acids in separation technologies can improve the efficiency and effectiveness of these techniques .
-
Organic Synthesis
- Application Summary : Boronic acids are used in various organic synthesis reactions, including Suzuki-Miyaura coupling .
- Methods of Application : In Suzuki-Miyaura coupling, boronic acids are coupled with aryl or vinyl halides in the presence of a palladium catalyst and a base .
- Results or Outcomes : This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Safety And Hazards
Propriétés
IUPAC Name |
(2-fluoro-3,5-diformylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXARFPYUGQNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584586 |
Source


|
| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-3,5-diformylphenyl)boronic acid | |
CAS RN |
870778-85-1 |
Source


|
| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)







